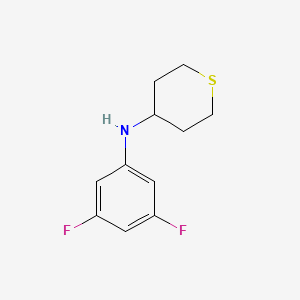

N-(3,5-difluorophenyl)thian-4-amine

Description

Properties

Molecular Formula |

C11H13F2NS |

|---|---|

Molecular Weight |

229.29 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)thian-4-amine |

InChI |

InChI=1S/C11H13F2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2 |

InChI Key |

ATCYOYCMDHBGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the thian (tetrahydro-2H-thiopyran) ring system.

- Introduction of the 3,5-difluorophenyl moiety on the nitrogen atom via nucleophilic substitution or condensation reactions.

- Use of sulfur sources and amines under controlled conditions to form the heterocyclic thian ring.

Method 1: Condensation and Cyclization Approach

A commonly reported approach starts from 3,5-difluoroaniline derivatives and involves the following steps:

Amine Condensation: The 3,5-difluoroaniline is reacted with a suitable precursor containing a sulfur atom and an electrophilic center capable of ring closure, such as a halogenated alkyl sulfide or a preformed thian ring intermediate.

Cyclization: Intramolecular nucleophilic attack leads to ring closure, forming the tetrahydro-2H-thiopyran ring with the nitrogen attached to the 3,5-difluorophenyl group.

Purification: The product is isolated by standard techniques such as column chromatography.

This method relies on the availability of functionalized sulfur-containing intermediates and controlled reaction conditions to promote selective ring formation.

Method 2: Catalyst- and Additive-Free Multi-Component Reaction

Recent advances have demonstrated environmentally friendly, catalyst-free methods for synthesizing sulfur-containing heterocycles, which can be adapted for this compound analogs:

- Reagents: Aromatic amines (e.g., 3,5-difluoroaniline), elemental sulfur (S_8), and aliphatic amines.

- Solvent: Dimethyl sulfoxide (DMSO) serves both as solvent and oxidant.

- Conditions: Heating at approximately 140 °C under nitrogen atmosphere for extended periods (e.g., 22 hours).

- Mechanism: The reaction proceeds via nucleophilic addition-elimination, sulfur incorporation, and oxidative aromatization steps to form the thian ring.

This method offers high yields and broad substrate scope without the need for metal catalysts or additives, making it attractive for synthesizing N-substituted thian amines with difluoroaryl groups.

Typical experimental conditions summary:

| Parameter | Condition |

|---|---|

| Amine (3,5-difluoroaniline) | 0.2 mmol |

| Aliphatic amine | 0.4 mmol |

| Elemental sulfur (S_8) | 0.075 mmol |

| Solvent | DMSO (2 mL) |

| Temperature | 140 °C |

| Atmosphere | Nitrogen |

| Reaction time | 22 hours |

Yield: Up to 90% under optimized conditions.

Method 3: Photoredox Catalysis for N-Aryl Amine Functionalization

Photoredox catalysis has been employed for the functionalization of N-aryl amines, including those bearing fluorinated phenyl groups:

- Catalyst: Iridium-based photocatalysts such as Ir(ppy)_3 or derivatives.

- Light source: Visible light irradiation (e.g., household fluorescent bulbs).

- Base: Cesium acetate (CsOAc) or sodium acetate (NaOAc).

- Solvent: Dichloroethane (DCE) or toluene.

- Mechanism: Single-electron transfer (SET) generates α-amino radicals from N-aryl amines, which then undergo vinylation or other coupling reactions.

While this method primarily targets vinylation, it can be adapted to introduce sulfur-containing moieties or to modify the N-aryl substituent, potentially enabling the synthesis of this compound derivatives.

| Entry | Photocatalyst | Base | Solvent | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| 5 | Ir(ppy)_3 | CsOAc | Toluene | 81 | 96:4 |

| 7 | Ir(ppy)_3 | CsOAc | DCE | 91 | 98:2 |

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation and Cyclization | Stepwise formation of thian ring from precursors | Straightforward, well-established | Requires specialized intermediates |

| Catalyst- and Additive-Free Multi-Component | Environmentally friendly, no catalyst needed | High yield, broad substrate scope, mild conditions | Longer reaction times, high temperature |

| Photoredox Catalysis | Uses light and photocatalyst to functionalize N-aryl amines | High selectivity, mild conditions | Requires photocatalyst and light source |

Summary and Recommendations

The preparation of this compound can be efficiently achieved via multiple synthetic routes:

- The condensation and cyclization method is suitable when sulfur-containing intermediates are accessible and allows precise control over ring formation.

- The catalyst- and additive-free multi-component reaction offers a green chemistry approach with good yields and operational simplicity, ideal for scalable synthesis.

- The photoredox catalysis method provides a modern, selective approach for functionalizing N-aryl amines, which can be adapted for complex derivatives.

For laboratory synthesis aiming at high yield and environmental consideration, the catalyst-free multi-component reaction in DMSO at elevated temperature is recommended. For more functionalized derivatives or late-stage modifications, photoredox catalysis offers valuable versatility.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)thian-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Scientific Research Applications

N-(3,5-difluorophenyl)thian-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Table 1: Structural Comparison with Oxadiazine Derivatives

| Feature | This compound | 6-(4-Chlorophenyl)-N-aryl-oxadiazin-2-amine |

|---|---|---|

| Core Heterocycle | Thiane (S-containing) | Oxadiazine (O/N-containing) |

| Aromatic Substituents | 3,5-Difluorophenyl | 4-Chlorophenyl |

| Additional Groups | None | Trichloromethyl |

| Potential Reactivity | Moderate electrophilicity | High electrophilicity |

Comparison with Difluorophenyl-Containing Pharmaceuticals ()

The patent compound N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine highlights the prevalence of difluorophenyl moieties in drug design. Key parallels include:

- Fluorine Substitution : Both compounds feature 3,5-difluorophenyl groups, which improve metabolic stability and membrane permeability via reduced electron density and increased lipophilicity.

- Biological Relevance: The patent compound’s pyridinone and alanine ester groups target specific enzymatic pathways, suggesting that this compound could similarly be tailored for receptor binding or prodrug strategies .

Comparison with Trifluoromethyl-Substituted Amines ()

The phosphine amine N-((3,5-bis(trifluoromethyl)phenyl)methyl)-N-isopropyldinaphthodioxaphosphine-4-amine demonstrates the impact of strong electron-withdrawing substituents:

Table 2: Substituent Effects on Amine Basicity

| Compound | Substituent | Relative Basicity (Predicted) |

|---|---|---|

| This compound | 3,5-Difluorophenyl | Moderate |

| Compound | 3,5-Bis(trifluoromethyl) | Low |

Comparison with Halogenated Pyridinamines ()

3,5-Dibromo-2,6-difluoro-N-(4-nitro-2-(trifluoromethyl)phenyl)pyridin-4-amine provides insights into halogenation effects:

- Applications : Bromine’s leaving-group propensity in pyridinamines suggests that analogous thian-4-amine derivatives could be optimized for nucleophilic substitution reactions .

Biological Activity

N-(3,5-difluorophenyl)thian-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thian (thiophene) ring with a difluorophenyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism appears to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Recent studies demonstrate that this compound induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The observed effects include:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, preventing progression to mitosis.

- Inhibition of Cell Migration : It significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 0.62 ± 0.34 | Induction of G2/M arrest and apoptosis |

| MCF-7 | 1.12 ± 0.45 | Inhibition of migration and colony formation |

| A549 | 1.75 ± 0.50 | Apoptosis via caspase activation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key kinases involved in cancer progression, such as IGF1R and EGFR.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thian ring and phenyl substituents can significantly alter potency and selectivity against various biological targets.

Key Findings from SAR Studies

- Fluorine Substitution : The introduction of fluorine atoms enhances binding affinity and metabolic stability.

- Aromatic Ring Modifications : Alterations on the phenyl ring can lead to changes in anticancer efficacy and selectivity towards specific kinases.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Hepatocellular Carcinoma (HCC) : A study demonstrated that the compound effectively inhibited HCC cell proliferation with an IC50 value significantly lower than existing therapies like Sorafenib .

- Breast Cancer Models : In MCF-7 models, treatment with this compound resulted in reduced tumor growth in vivo, indicating its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.